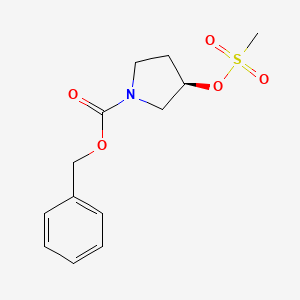

(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is a chemical compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a methanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the pyrrolidine ring with methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.

Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate ester under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.

Scientific Research Applications

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate involves its interaction with specific molecular targets The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but with different substituents.

Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a benzyloxycarbonyl group and a methanesulfonate ester provides versatility in synthetic chemistry, making it a valuable intermediate for the synthesis of complex molecules.

Biological Activity

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇NO₅S and a molecular weight of approximately 299.34 g/mol. The structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often involved in biological interactions.

- Benzyloxycarbonyl Group : Serves as a protecting group for the nitrogen atom in the pyrrolidine, influencing the compound's reactivity.

- Methanesulfonate Moiety : Acts as a good leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic applications.

Biological Activity Overview

While direct studies on the biological activity of (R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate are sparse, related compounds within the pyrrolidine class have demonstrated various pharmacological effects. The following sections summarize relevant findings from analogous compounds.

Antibacterial Activity

Pyrrolidine derivatives have been noted for their antibacterial properties. For instance:

- Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structural motifs were tested against strains like Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, which is competitive with standard antibiotics like ciprofloxacin .

Antitumor Effects

Research on related pyrrolidine compounds has indicated potential antitumor activity. For example:

- A study demonstrated that certain pyrrolidine derivatives could inhibit tumor cell viability significantly in vitro. Specifically, one compound reduced the viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment . This suggests that this compound may also possess similar properties worth investigating.

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Through cyclization reactions involving amino acids or amines.

- Introduction of the Benzyloxycarbonyl Group : Via reaction with benzyl chloroformate in the presence of a base like triethylamine.

- Methanesulfonate Ester Formation : By esterifying the hydroxyl group on the pyrrolidine with methanesulfonyl chloride .

The mechanism of action for this compound likely involves its interaction with specific biological targets, possibly through enzyme inhibition or modulation of protein-ligand interactions due to its structural characteristics.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in structure can influence biological activity:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Methanesulfonate group | Potential for nucleophilic substitution |

| (S)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate | Enantiomeric form | Different biological activity |

| (R)-1-(Benzyloxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | Carboxylic acid instead of sulfonate | Affects solubility and reactivity |

This table illustrates how minor modifications can lead to significant differences in biological properties, emphasizing the need for further research on this compound.

Properties

IUPAC Name |

benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBIPMUYLVQFG-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.